molecular formula C9H13N B128651 2-Phenylpropylamine CAS No. 582-22-9

2-Phenylpropylamine

Cat. No. B128651
CAS RN: 582-22-9
M. Wt: 135.21 g/mol
InChI Key: AXORVIZLPOGIRG-UHFFFAOYSA-N
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Description

2-Phenylpropylamine is a structural fragment found in various compounds with diverse biological activities. It is a common moiety in many centrally-acting agents, which can exhibit different behavioral effects, such as stimulant or hallucinogenic properties, depending on their specific structural derivatives .

Synthesis Analysis

The synthesis of compounds containing the 2-phenylpropylamine unit can be achieved through various methods. For instance, the synthesis of 2-phenyl-3-aminopyridine, a related compound, was performed using an imine as a protecting group for an aminopyridine. This process involved the in situ protection of 2-chloro-3-aminopyridine with benzaldehyde, followed by Suzuki coupling with phenylboronic acid and subsequent acid hydrolysis, yielding the target compound efficiently from commercially available materials . Additionally, optically pure phenethylamines with the phenylpropylamine structure were synthesized, showing potential analgesic activities .

Molecular Structure Analysis

The molecular structure of compounds with the 2-phenylpropylamine motif can be quite complex and diverse. For example, the structures of certain triarylamines were determined by single-crystal X-ray diffraction analysis, revealing twisted paddle-like structures with a nitrogen atom as the linking center . Similarly, the structure of a synthesized 2-(phenylsulfonyl)amino pyridine was elucidated using spectroscopic techniques .

Chemical Reactions Analysis

Compounds containing the 2-phenylpropylamine unit can participate in various chemical reactions. Cyclometallation reactions of 2-phenylpyridine with palladium(II) compounds have been investigated, leading to both cyclometallated and non-cyclometallated complexes depending on the reaction conditions . Moreover, 2-(phenylthio)phenols were synthesized via tandem copper(I)-catalyzed C-S coupling/C-H functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with the 2-phenylpropylamine structure are influenced by their molecular structure and substituents. For instance, a series of dipyrenyl-based triarylamines exhibited green fluorescence emissions with high quantum yields and were thermally stable with decomposition temperatures above 355 °C . The electrochromic properties of polymers synthesized from dithienylpyrrole with different triarylamine units, including the 2-phenylpropylamine unit, showed good reversible multicolor changes in the visible and NIR region .

Scientific Research Applications

Biological Activity in Plant Tissues

  • Plant Tissue Components: 2-Phenylpropylamine was identified as a major component in the phenylpropylamine fraction of Catha edulis FORSK. grown in Kenya, along with other compounds like α-aminopropiophenone and norpseudoephedrine (Schorno & Steinegger, 1979).

Fungicidal Applications

  • Systemic Fungicides: 3-Phenylpropylamines, closely related to 2-phenylpropylamine, have been shown to possess significant fungicidal activity. Their efficacy is influenced by both structure and conformation (Himmele & Pommer, 1980).

Receptor Binding Applications

  • Sigma Receptor Ligands: In pharmacological research, phenylpropylamines, including 2-phenylpropylamine, have been evaluated for their binding affinity to sigma-1 and sigma-2 receptors. Specifically, phenylpropylpiperidines, which include a phenylpropylamine structure, showed a tendency to favor sigma-2 receptors, suggesting their potential as selective sigma-2 agents (Maeda et al., 2002).

Synthetic Applications in Chemistry

  • Active Pharmaceutical Ingredients (APIs): 2-Arylpropylamines, a group including 2-phenylpropylamine, are valuable as APIs and as synthetic building blocks in fine chemistry. A novel method has been developed for transforming 1-propenylbenzenes into 2-arylpropylamines, highlighting their significance in pharmaceutical synthesis (Avendaño‐Villarreal et al., 2022).

Catalyst Development

  • Palladium Complexes: 3-Phenylpropylamine has been used to create palladium complexes with promising applications in catalysis, particularly in the oxidation of alcohols. These complexes demonstrate high activity and selectivity under mild conditions (Karami et al., 2015).

Safety And Hazards

2-Phenylpropylamine is classified as a dangerous substance. It causes severe skin burns and eye damage. It is also a combustible liquid . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXORVIZLPOGIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870630
Record name 2-Phenyl-1-propanamine
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Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Phenylpropylamine

CAS RN

582-22-9
Record name (±)-2-Phenylpropylamine
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Record name beta-Methylphenylethylamine
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Record name 2-Phenylpropylamine
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Record name 2-Phenyl-1-propanamine
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Record name Beta-methylphenethylamine
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Record name 2-PHENYLPROPYLAMINE
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Synthesis routes and methods I

Procedure details

To a dry 3-Liter round bottom flask under nitrogen was charged 2-phenyl-1-propylamine HCl (317.2 g, 1.85 moles), dry ethanol (2.0 L) and NaOH beads (75.4 g, 1.89 moles) that were washed in with additional ethanol (500 mL). The mixture was stirred for 1.6 hours, and the resulting milky white NaCl salts were filtered. An aliquot of the filtrate was analyzed by gas chromatography to provide the amount of free amine, 2-phenyl-1-propylamine, (1.85 moles). A solution of L-malic acid (62.0 g, 0.462 mole, 0.25 equivalents) in ethanol (320 mL) was added dropwise to the yellow filtrate and the solution was heated to 75° C. The solution was stirred at 75° C. for 30 minutes. The heat was is removed and the solution was allowed to cool slowly. The resulting thick precipitate was allowed to stir overnight. The precipitate was filtered and dried under vacuum after rinsing with ethanol (325 mL) to afford (2R)-2-phenylpropylamine malate (147.6 g, 39.5%) as a white crystalline solid. Chiral GC analysis of the free base, 2-phenyl-1-propylamine revealed 83.2% e.e. enriched in the R-isomer (configuration was assigned via spectrometric comparison, via chiral HPLC, with commercially available (R)-2-phenyl-1-propylamine).
Quantity
317.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Under argon atmosphere, 121 mg of optically active 1-nitro-2-phenylpropane (732 μmol) were dissolved in 5 mol of dry methanol and 50 mg of palladium on charcoal (10%) were added thereto. The obtained suspension was vigorously stirred under hydrogen atmosphere for 24 hours. The mixture was filtered and the solid was washed with methanol. The solvent was evaporated and the residue was dissolved in 2 ml of benzene. The solvent was evaporated to give 95 mg of an optically active 1-amino-2-phenylpropane as a colorless oil (703 μmol).
Quantity
732 μmol
Type
reactant
Reaction Step One
Quantity
5 mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
145
Citations
R Bocchinfuso, JB Robinson - European journal of medicinal chemistry, 1999 - Elsevier
… The present work therefore reports on the synthesis and testing of the enantiomers of 2-phenylpropylamine ( figure 2, compounds 3a and 3b) and N-methyl-2-phenylpropylamine ( figure …
Number of citations: 6 www.sciencedirect.com
K Šindelář, J Holubek, J Metyš… - Collection of …, 1981 - cccc.uochb.cas.cz
Reactions of potassium salts of 2-methoxy-, 2-ethoxy- and 2-benzyloxyphenol with 2-methyl-3-dimethylaminopropyl chloride and 3-dimethylamino-2phenylpropyl chloride in boiling 2-…
Number of citations: 3 cccc.uochb.cas.cz
RJ Hemingway - Journal of Pharmacy and Pharmacology, 1968 - Wiley Online Library
… (-)-(S)-N-methyl-2phenylpropylamine (IV) which was characterized as its hydrochloride. The … of the (-)-N-methyl-2-phenylpropylamine will be the same as that of the starting (+)-…
Number of citations: 4 onlinelibrary.wiley.com
Y Sugi, S Mitsui - Bulletin of the Chemical Society of Japan, 1970 - jlc.jst.go.jp
Number of citations: 10 jlc.jst.go.jp
T Asahara, M Seno, S Tanaka… - Bulletin of The Japan …, 1970 - jstage.jst.go.jp
… telomers, ie N, N-disubstituted 2-phenylpropylamine, N, N-disubstituted 2-methyl-2, 4-diphenylpentylamine and N, N-disubstituted 2, 4-dimethyl-2, 4, 6-… 3.4 Diethyl-2-phenylpropylamine …
Number of citations: 2 www.jstage.jst.go.jp
S Mitsui, Y Sugi - Tetrahedron Letters, 1969 - Elsevier
… 2-Phenylpropylamine (IIa), N-methyl-2-phenylpropylamine (IIb) and N-2-phenylpropylacetoamide were obtained, respectively. The configuration of IIa was inverted in the absence of …
Number of citations: 7 www.sciencedirect.com
Y Sugi, S Mitsui - Bulletin of the Chemical Society of Japan, 1969 - journal.csj.jp
… 2-Phenylpropylamine (II) was obtained as the main product over all the catalysts. The configuration of II was inverted over the palladium catalyst. However, the hydrogenolysis over the …
Number of citations: 19 www.journal.csj.jp
S Mitsui, Y Sugi - Tetrahedron Letters, 1969 - Elsevier
… 2-Phenylpropylamine (II) was obtained mainly in every case. The configuration of II was predominantly inverted over palladium catalyst. However, the hydrogenolysis of I over platinum …
Number of citations: 9 www.sciencedirect.com
S Wang, S Xie, H Zeng, H Du… - Angewandte Chemie …, 2022 - Wiley Online Library
… with 2-phenylpropylamine … 2-phenylpropylamine was used for activated ester-amine reaction, the emission intensity gradually increased with the content of 2-phenylpropylamine in the …
Number of citations: 33 onlinelibrary.wiley.com
DF del Pozo, T Van Daele… - Computer Aided …, 2016 - Elsevier
… to two cases: 1) a test case, consisting of a first-order kinetic model, and 2) a case consisting of a conversion of benzylacetone and isopropylamine into 1-methyl-2-phenylpropylamine …
Number of citations: 6 www.sciencedirect.com

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